molecular formula C12H7F3N2O B4914203 N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide

Cat. No.: B4914203
M. Wt: 252.19 g/mol
InChI Key: LZEXRMWLPYYPFA-UHFFFAOYSA-N
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Description

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is a chemical compound characterized by the presence of a trifluorophenyl group attached to a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide typically involves the reaction of 2-chloropyridine-2-carboxamide with 2,3,4-trifluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide
  • 5-chloropyridine-2-yl-methylene hydrazine carbothioamide
  • Pyridine 2-yl-methylene hydrazine carboxamide

Uniqueness

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-7-4-5-8(11(15)10(7)14)17-12(18)9-3-1-2-6-16-9/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEXRMWLPYYPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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